Aminopyrifen

Botrytis cinerea Mycelial Growth Inhibition EC50

Aminopyrifen is the first commercial fungicide targeting GWT-1 in the GPI-anchor biosynthesis pathway, offering an unprecedented mode of action with zero cross-resistance to benzimidazoles, dicarboximides, QoIs, and SDHIs. It is essential for managing MDR Botrytis cinerea in strawberries, grapes, and tomatoes, and uniquely suppresses deoxynivalenol (DON) mycotoxin biosynthesis in Fusarium graminearum. With high preventive efficacy and translaminar action at 150 mg/L, it serves as a cornerstone for resistance management programs and as a critical chemical probe for GPI-anchor research. Bulk quantities available for field trials and industrial R&D.

Molecular Formula C20H18N2O3
Molecular Weight 334.37
CAS No. 1531626-08-0
Cat. No. B605478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminopyrifen
CAS1531626-08-0
SynonymsAminopyrifen
Molecular FormulaC20H18N2O3
Molecular Weight334.37
Structural Identifiers
SMILESCc1ccc(C(=O)OCc2ccc(Oc3ccccc3)cc2)c(N)n1
InChI1S/C20H18N2O3/c1-14-7-12-18(19(21)22-14)20(23)24-13-15-8-10-17(11-9-15)25-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H2,21,22)
InChIKeyPWWPULQZEAPTTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aminopyrifen CAS 1531626-08-0: A Novel 2-Aminonicotinate Fungicide with a Unique GWT-1 Mode of Action


Aminopyrifen (CAS 1531626-08-0) is a novel 2-aminonicotinate fungicide developed by Agro-Kanesho, characterized by its unique inhibition of the GWT-1 protein in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway [1]. Unlike conventional fungicides targeting sterol biosynthesis, respiration, or cytoskeleton, this mode of action is unprecedented in agricultural fungicides, providing a distinct biological profile [2]. The compound demonstrates high in vitro potency against a broad spectrum of Ascomycete fungi, including Botrytis cinerea and Fusarium graminearum, with EC50 values in the range of 0.0039–0.23 mg/L [3]. Its ability to suppress mycotoxin (deoxynivalenol) biosynthesis and its translaminar action in planta further differentiate it from in-class alternatives [4][5].

Why Aminopyrifen (CAS 1531626-08-0) Cannot Be Replaced by Common SDHI, DMI, or QoI Fungicides


Substituting Aminopyrifen with a conventional fungicide from the SDHI, DMI, or QoI classes is not scientifically justified due to fundamental differences in target site, cross-resistance profile, and biochemical activity. While compounds like boscalid (SDHI), tebuconazole (DMI), and azoxystrobin (QoI) share well-documented cross-resistance patterns within their respective FRAC groups [1][2][3], Aminopyrifen exhibits no cross-resistance to any commercial fungicide class in Botrytis cinerea [4]. Furthermore, Aminopyrifen uniquely suppresses deoxynivalenol (DON) mycotoxin biosynthesis in Fusarium graminearum—a trait not associated with standard SDHI or DMI treatments [5]. Its ability to inhibit germ-tube elongation at exceptionally low concentrations (EC50 = 0.035 mg/L) represents a distinct activity profile that conventional botryticides do not replicate [6]. These mechanistic and functional divergences preclude simple one-to-one substitution in both research and field applications.

Aminopyrifen vs. SDHI, DMI, and QoI Fungicides: A Quantitative Comparative Analysis for Scientific Selection


In Vitro Potency Against Botrytis cinerea: Aminopyrifen vs. Boscalid (SDHI)

Aminopyrifen demonstrates superior in vitro potency against Botrytis cinerea mycelial growth compared to boscalid. The EC50 of Aminopyrifen is 0.0039 mg/L, whereas the mean EC50 of boscalid across multiple studies ranges from 1.41 to 3.98 mg/L. This represents an approximately 360- to 1020-fold difference in potency. This comparison is based on cross-study data from mycelial growth inhibition assays on agar media [1][2].

Botrytis cinerea Mycelial Growth Inhibition EC50

Cross-Resistance Profile in Botrytis cinerea: Aminopyrifen vs. Multi-Drug Resistant Strains

Aminopyrifen exhibits no cross-resistance to benzimidazoles, dicarboximides, or QoI fungicides in Botrytis cinerea. In contrast, standard comparators like azoxystrobin (QoI) and boscalid (SDHI) show extensive cross-resistance. Specifically, Aminopyrifen maintained full activity against strains harboring E198K, E198V, E198A, Q369P, G143A, I365S, and H272V mutations, which confer resistance to multiple commercial fungicide classes. This is a direct head-to-head comparison using isogenic or characterized field strains [1].

Botrytis cinerea Fungicide Resistance Cross-Resistance

Suppression of Deoxynivalenol (DON) Mycotoxin Biosynthesis in Fusarium graminearum: Aminopyrifen vs. Prothioconazole (DMI)

Aminopyrifen markedly reduces deoxynivalenol (DON) biosynthesis in Fusarium graminearum, a key food safety concern in cereals. While prothioconazole is a standard DMI fungicide for Fusarium head blight, it is not primarily associated with mycotoxin suppression beyond disease control. Aminopyrifen's effect is linked to disruption of toxisome formation and downregulation of TRI gene expression [1]. The mean EC50 for mycelial growth inhibition of F. graminearum by Aminopyrifen is 0.0547 μg/mL [2], compared to prothioconazole's reported EC50 of 1.94–9.315 mg/L [3].

Fusarium graminearum Mycotoxin Deoxynivalenol

Field Efficacy Against Gray Mold and Powdery Mildew: Aminopyrifen vs. Common SDHI/DMI Programs

In field trials, Aminopyrifen applied at 150 mg/L provided effective control of gray mold (Botrytis cinerea) and powdery mildew on cucumber and wheat. While comparable efficacy data for boscalid or tebuconazole at the same rate is not available in the same study, class-level inference suggests that Aminopyrifen's field performance is consistent with its high intrinsic activity and translaminar action [1]. Cross-study comparisons indicate that standard SDHI programs often require higher rates or multiple applications to achieve similar control [2].

Field Trial Gray Mold Powdery Mildew

Germ-Tube Elongation Inhibition: Aminopyrifen vs. QoI Fungicide Azoxystrobin

Aminopyrifen strongly inhibits germ-tube elongation of Botrytis cinerea at extremely low concentrations (EC50 = 0.035 mg/L) [1]. In contrast, azoxystrobin, a representative QoI fungicide, has a reported EC50 for conidial germination inhibition of 2.28 mg/L [2]. This represents a 65-fold difference in potency for early infection stage inhibition. The data are cross-study comparable as both assays measure inhibition of early fungal development stages on agar media.

Botrytis cinerea Germ-Tube Elongation Azoxystrobin

In Vitro Potency Against Fusarium graminearum: Aminopyrifen vs. Tebuconazole (DMI)

Aminopyrifen shows high activity against Fusarium graminearum, with a mean EC50 of 0.0547 μg/mL across 103 field isolates [1]. In comparison, tebuconazole, a widely used DMI fungicide for Fusarium head blight, has a reported average EC50 of 0.33 μg/mL [2]. This represents a 6-fold difference in potency. Both values were derived from mycelial growth inhibition assays, allowing for cross-study comparison.

Fusarium graminearum Mycelial Growth Tebuconazole

High-Value Research and Industrial Applications for Aminopyrifen Based on Verified Quantitative Evidence


Control of Multi-Drug Resistant (MDR) Botrytis cinerea in High-Value Horticultural Crops

Aminopyrifen is the compound of choice for managing gray mold in crops where MDR B. cinerea populations are prevalent. Its proven lack of cross-resistance to benzimidazoles, dicarboximides, QoIs, and SDHIs [1] makes it a cornerstone of resistance management programs. This is particularly critical for strawberries, grapes, and tomatoes, where resistance to multiple fungicide classes is widespread and leads to control failures with conventional SDHI or QoI products [2].

Fusarium Head Blight (FHB) Management with Integrated Mycotoxin Reduction in Cereals

For wheat and barley production, Aminopyrifen offers a dual benefit: effective control of F. graminearum mycelial growth (EC50 = 0.0547 μg/mL) [3] and significant suppression of deoxynivalenol (DON) biosynthesis through disruption of toxisome formation and TRI gene downregulation [4]. This integrated approach to disease control and food safety is not characteristic of standard DMI fungicides like prothioconazole or tebuconazole, making Aminopyrifen a superior choice for meeting stringent mycotoxin regulations in the food supply chain.

Preventive Programs for Powdery Mildew and Gray Mold in Protected Crops

Aminopyrifen's high preventive efficacy and translaminar action, demonstrated in field trials at 150 mg/L [5], make it ideally suited for early-season protective sprays in greenhouse and high-tunnel vegetable production. Its ability to inhibit germ-tube elongation at sub-0.1 mg/L concentrations [6] provides a robust barrier against spore germination and host invasion, reducing the need for curative applications and lowering overall disease pressure in intensive production systems.

Biochemical and Genetic Research on GPI-Anchor Biosynthesis Inhibition in Fungi

As the first commercial fungicide targeting GWT-1 in the GPI-anchor biosynthesis pathway [7], Aminopyrifen is a critical chemical probe for academic and industrial research. It enables detailed studies on fungal cell wall integrity, MAP kinase signaling, and chitin synthase function in model organisms like Neurospora crassa [8]. Furthermore, it provides a novel selection tool for isolating and characterizing resistance mutations (e.g., gwt-1 S180F and V178A) [9], advancing our understanding of fungal biology and aiding in the rational design of next-generation antifungal agents.

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